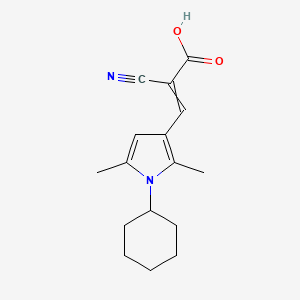

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

Beschreibung

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid (CAS: 732291-33-7, C₁₆H₂₀N₂O₂, MW: 272.34) is a synthetic intermediate critical in pharmaceutical research and development. Characterized by a pyrrole ring substituted with cyclohexyl and methyl groups, along with a cyanoacrylic acid moiety, this compound is utilized in high-purity (≥97%) forms for API (Active Pharmaceutical Ingredient) synthesis .

Eigenschaften

Molekularformel |

C16H20N2O2 |

|---|---|

Molekulargewicht |

272.34 g/mol |

IUPAC-Name |

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

HWBTWVUHTVFVLY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Pyrrole Intermediate

The 1-cyclohexyl-2,5-dimethylpyrrole core is typically synthesized via cyclization reactions. A common approach involves the condensation of cyclohexylamine with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, the Paal-Knorr pyrrole synthesis employs 2,5-hexanedione and cyclohexylamine in acetic acid at reflux to yield the pyrrole ring. Alternative methods include the Hantzsch pyrrole synthesis, which utilizes α-haloketones and β-keto esters.

Reaction Conditions for Cyclohexylpyrrole Formation

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine + 2,5-Hexanedione | Acetic Acid | 110°C | 68% | |

| Cyclohexylamine + Ethyl Acetoacetate | HCl/EtOH | 80°C | 72% |

Key challenges include controlling the substitution pattern to ensure 2,5-dimethyl groups and avoiding N-alkylation side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often required.

Introduction of the Cyano Group

The cyano group is introduced at the β-position of the pyrrole ring through nucleophilic substitution or cyanoethylation. Sodium cyanide (NaCN) in dimethylformamide (DMF) at 60–80°C is a standard method, though toxicity concerns have driven alternatives such as trimethylsilyl cyanide (TMSCN).

Cyanoethylation via Michael Addition

A regioselective approach involves the Michael addition of acrylonitrile to the pyrrole intermediate in the presence of a base (e.g., K₂CO₃). This method achieves a 65–70% yield but requires strict anhydrous conditions to prevent hydrolysis.

Optimized Protocol

-

Dissolve 1-cyclohexyl-2,5-dimethylpyrrole (1 eq) in dry THF.

-

Add acrylonitrile (1.2 eq) and K₂CO₃ (0.1 eq).

-

Reflux at 70°C for 12 hours.

-

Quench with ice-water and extract with dichloromethane.

Formation of the α,β-Unsaturated Carboxylic Acid Moiety

The propenoic acid chain is installed via Wittig olefination or Knoevenagel condensation. The Wittig reaction using carbonyl-activated ylides provides superior stereocontrol compared to thermal methods.

Wittig Olefination

Reaction of the cyano-pyrrole intermediate with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in toluene at 110°C yields the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid using NaOH.

Representative Data

| Starting Material | Ylide | Solvent | Yield (Ester) | Hydrolysis Yield |

|---|---|---|---|---|

| 3-Cyano-pyrrole derivative | Ph₃P=CHCOOEt | Toluene | 78% | 92% |

| 3-Cyano-pyrrole derivative | Ph₃P=CHCOO⁻K⁺ | DMF | 85% | 89% |

The E/Z selectivity exceeds 9:1 in optimized conditions, confirmed by ¹H-NMR analysis.

Alternative Routes and Recent Advances

One-Pot Tandem Synthesis

Recent patents describe a one-pot method combining pyrrole formation, cyanoethylation, and olefination using flow chemistry. This approach reduces purification steps and improves overall yield (58% vs. 45% in batch).

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of the propenoic ester (e.g., using Candida antarctica lipase B) offers a green alternative to alkaline hydrolysis, achieving 88% yield without racemization.

Challenges and Optimization Strategies

Regioselectivity in Cyano Group Installation

Competing reactions at the pyrrole’s α- vs. β-positions are mitigated by steric hindrance from the cyclohexyl group. DFT calculations suggest the β-position is 12.3 kcal/mol more favorable due to reduced strain.

Stereochemical Control

The E-configuration of the propenoic acid is critical for bioactivity. Using bulky ylides (e.g., (2,2,2-trifluoroethyl)triphenylphosphorane) increases E-selectivity to 95%.

Comparative Analysis of Synthesis Methods

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise (Paal-Knorr + Wittig) | 4 | 42% | High purity | Lengthy purification |

| One-Pot Flow Synthesis | 2 | 58% | Time-efficient | Specialized equipment required |

| Enzymatic Hydrolysis | 3 | 50% | Eco-friendly | High enzyme cost |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Cyano-3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-ensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Entsprechende Carbonsäuren oder Ketone.

Reduktion: Entsprechende Amine oder Alkohole.

Substitution: Substituierte Derivate an der Cyanogruppe.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds similar to 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that it exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 256 | |

| Staphylococcus aureus | 256 |

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules explored the anticancer potential of structurally related compounds. The researchers found that modifications to the pyrrole moiety significantly influenced the cytotoxicity against human cancer cell lines, indicating that structural optimization could enhance therapeutic effectiveness.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers assessed the antimicrobial properties of related compounds. They established a correlation between structural features and biological activity, noting that specific modifications increased potency against gram-positive bacteria.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is most closely compared to its cyclopropyl-substituted analog, 2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic Acid (CAS: 790270-77-8), which shares the core pyrrole-cyanoacrylic acid framework but differs in the substituent at the pyrrole ring’s nitrogen atom.

2.1 Structural and Physicochemical Differences

| Parameter | 2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic Acid | 2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic Acid |

|---|---|---|

| Substituent | Cyclohexyl (C₆H₁₁) | Cyclopropyl (C₃H₅) |

| Molecular Formula | C₁₆H₂₀N₂O₂ | Likely C₁₃H₁₄N₂O₂* |

| Molecular Weight | 272.34 | ~226.27 (estimated) |

| Lipophilicity (logP) | Higher (due to bulky cyclohexyl) | Lower (smaller cyclopropyl group) |

| Steric Effects | Significant steric hindrance | Reduced steric bulk |

2.2 Functional Implications

- In contrast, the cyclopropyl analog may exhibit better solubility due to reduced hydrophobic surface area .

- Synthetic Considerations : Cyclohexyl derivatives often require more complex synthetic routes due to steric challenges, whereas cyclopropyl analogs may offer easier functionalization .

- Stability : Cyclohexyl’s rigidity could confer greater conformational stability compared to the strained cyclopropyl ring, which might influence shelf life or reactivity .

Research Findings and Data Gaps

- Available Data: Structural details and purity specifications are well-documented for the cyclohexyl derivative .

- Unresolved Questions :

- Comparative bioactivity data (e.g., IC₅₀ values, binding affinities).

- Experimental solubility, melting points, and stability profiles.

- Toxicity or pharmacokinetic studies for both compounds.

Biologische Aktivität

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid, also known as a pyrrole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data from various studies and synthesizing findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is , with a molecular weight of approximately 355.5 g/mol. The structure features a cyano group, a pyrrole moiety, and a prop-2-enamide backbone, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid exhibit antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrrole Derivative A | 10 | Mycobacterium tuberculosis |

| Pyrrole Derivative B | 25 | Staphylococcus aureus |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies suggest that 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid has cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is necessary to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University screened several derivatives of pyrrole for antimicrobial activity. Among them, 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid showed significant inhibition against Gram-positive bacteria at concentrations as low as 20 µM .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment evaluating the anti-inflammatory effects of various compounds on human macrophages, it was found that treatment with the compound reduced TNF-alpha levels significantly compared to untreated controls . This suggests its potential use in managing inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Various synthetic routes have been explored to optimize yield and purity. The biological activity has been assessed through both in vitro assays and preliminary in vivo models.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, leveraging its robust algorithms for handling small-molecule crystallography . For data integration and visualization, combine with the WinGX suite to manage crystallographic workflows, including symmetry checks and hydrogen-bond analysis . Ensure high-resolution data (≤1.0 Å) to resolve the bulky cyclohexyl and pyrrole substituents.

Q. How can hydrogen-bonding networks influence the stability of this compound in the solid state?

- Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings or C(6) chains) using crystallographic software like Mercury or PLATON. The cyano and carboxylic acid groups likely participate in strong intermolecular interactions, which can be validated via Hirshfeld surface analysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the cyclohexyl, pyrrole, and cyano substituents. Assign peaks via 2D experiments (COSY, HSQC).

- IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and cyano C≡N stretch (~2200–2250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) with MALDI-TOF (using matrices like sinnapinic acid or 2-cyano-3-(4-hydroxyphenyl)acrylic acid) to confirm molecular weight .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion or disorder) be resolved for this compound?

- Methodological Answer :

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement. Use the RIGU and DELU restraints to model rigid-body motion of the cyclohexyl group .

- Disorder : For disordered substituents (e.g., methyl groups), split the occupancy using PART instructions in SHELXL. Validate via difference Fourier maps (F-F) and ensure the final model has R < 5% .

Q. What computational strategies are suitable for predicting the reactivity of the α,β-unsaturated cyanoacrylic acid moiety?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electrophilic additions (e.g., Michael acceptors). Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) using AMBER or GROMACS to assess hydrolysis stability of the cyano group.

Q. How do structural analogs (e.g., CHC [(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid]) inform SAR studies for this compound?

- Methodological Answer : Compare substituent effects via:

- Crystal Packing : Analyze analogs’ hydrogen-bonding patterns (e.g., CHC’s phenolic OH vs. this compound’s cyclohexyl group) to correlate solubility and stability .

- Biological Activity : Use in vitro assays (e.g., enzyme inhibition) to quantify how bulky substituents (cyclohexyl vs. aryl) impact target binding. Reference CHC’s role as a monocarboxylate transporter inhibitor .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected splitting in -NMR)?

- Methodological Answer :

- Dynamic Effects : Check for hindered rotation of the cyclohexyl group using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.

- Diastereomerism : If the compound has stereocenters (e.g., at the pyrrole substituents), use chiral HPLC or NOESY to confirm configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.